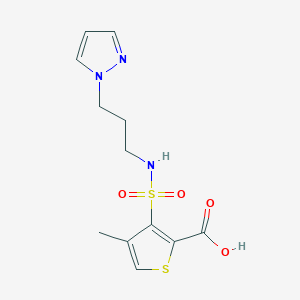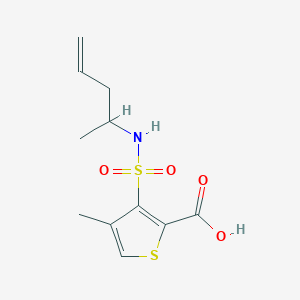
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid, also known as MPST, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MPST is a thiophene derivative that has been synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is not fully understood. However, studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid also exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and physiological effects:
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have low toxicity and high selectivity towards cancer cells and bacteria. In vitro studies have shown that 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid inhibits the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has also been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria.
Advantages and Limitations for Lab Experiments
The synthesis method of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is simple and efficient, making it a promising compound for further research. 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has low toxicity and high selectivity towards cancer cells and bacteria, making it a potential candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid and its potential side effects.
Future Directions
There are many future directions for 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid research. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be further studied for its potential as a cancer drug and antimicrobial agent. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid can be studied for its potential use as a sensor for heavy metal ions in water. Overall, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid is a promising compound with many potential applications in various fields.
Synthesis Methods
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been synthesized using a one-pot, three-component reaction that involves the reaction of 4-methyl-3-thiosemicarbazide, ethyl acetoacetate, and 4-penten-2-one in the presence of acetic acid. The reaction yields 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid as a yellow solid with a melting point of 186-188°C. The synthesis method is simple and efficient, making 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid a promising compound for further research.
Scientific Research Applications
4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been shown to have anticancer and antimicrobial properties. In material science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 4-Methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid has been studied for its potential use as a sensor for heavy metal ions.
properties
IUPAC Name |
4-methyl-3-(pent-4-en-2-ylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-4-5-8(3)12-18(15,16)10-7(2)6-17-9(10)11(13)14/h4,6,8,12H,1,5H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNWPYYCOFONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NC(C)CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

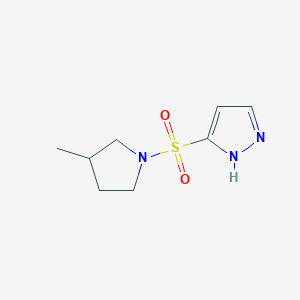
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
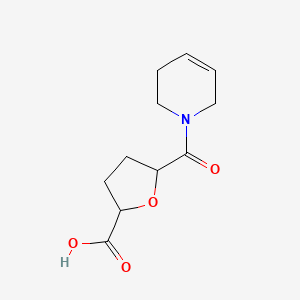
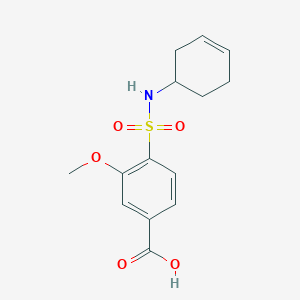
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
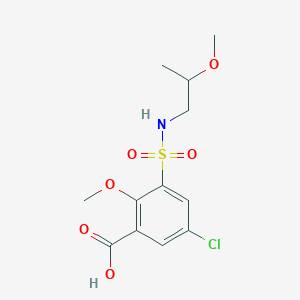
![2-[(5-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B6627945.png)
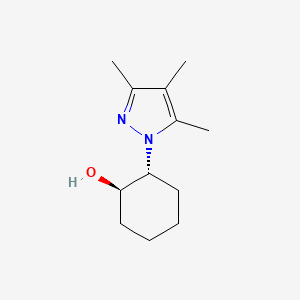
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6627961.png)
![[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6627975.png)
![4-fluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-3-nitrobenzenesulfonamide](/img/structure/B6627990.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6627998.png)
